2-(4-Methoxy-2-methylphenyl)propanoic acid
Overview
Description
2-(4-Methoxy-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of propanoic acid, featuring a methoxy group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methoxy-2-methylphenyl)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the Friedel-Crafts acylation of 4-methoxy-2-methylbenzene with propanoic anhydride, followed by hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. These reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-Carboxy-2-methylphenyl)propanoic acid.
Reduction: 2-(4-Methoxy-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the synthesis of prostaglandins. This inhibition reduces the production of inflammatory mediators, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(4-Methoxyphenyl)propanoic acid: Lacks the methyl group, which may influence its chemical properties and applications.
Uniqueness
2-(4-Methoxy-2-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of functional groups can enhance its reactivity and provide distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-6-9(14-3)4-5-10(7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCJLGYBLXOSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260764-33-7 | |
Record name | 2-(4-methoxy-2-methylphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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